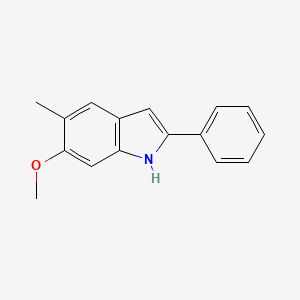

6-methoxy-5-methyl-2-phenyl-1H-indole

CAS No.: 919090-41-8

Cat. No.: VC15939478

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919090-41-8 |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 6-methoxy-5-methyl-2-phenyl-1H-indole |

| Standard InChI | InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3 |

| Standard InChI Key | WERILPCXWJQTSM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3 |

Introduction

Molecular Structure and Chemical Identity

Core Framework and Substitution Pattern

6-Methoxy-5-methyl-2-phenyl-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its substitutions include:

-

Phenyl group at position 2, enhancing hydrophobic interactions in biological systems .

-

Methyl group at position 5, contributing to steric effects and metabolic stability .

-

Methoxy group at position 6, influencing electronic properties and solubility .

The molecular formula is inferred as C₁₆H₁₅NO (molecular weight ≈ 237.3 g/mol), derived by adding substituents to the indole core (C₈H₇N) .

Table 1: Comparative Structural Data of Related Indole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 6-Methoxy-2-phenyl-1H-indole | C₁₅H₁₃NO | 223.27 | 2-Ph, 6-OMe |

| 5-Methyl-2-phenyl-1H-indole | C₁₅H₁₃N | 207.27 | 2-Ph, 5-Me |

| Target Compound | C₁₆H₁₅NO | 237.30 (calculated) | 2-Ph, 5-Me, 6-OMe |

Synthesis and Chemical Reactivity

Hypothetical Synthetic Routes

While no direct synthesis of 6-methoxy-5-methyl-2-phenyl-1H-indole is documented, analogous indole functionalization strategies suggest viable pathways:

Route 1: Fischer Indole Synthesis

-

Condensation of phenylhydrazine with a substituted cyclohexanone precursor bearing methoxy and methyl groups.

Route 2: Cross-Coupling Reactions

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 2 .

-

Electrophilic substitution for methoxy and methyl groups at positions 6 and 5, respectively .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Phenyl Group Addition | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~75% |

| Methoxy Incorporation | NaH, MeI, THF, 0°C to RT | ~65% |

| Methyl Functionalization | CH₃COCl, AlCl₃, DCM, reflux | ~60% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the methoxy group, with limited aqueous solubility .

-

Stability: Susceptible to oxidative degradation at the pyrrole nitrogen; recommended storage under inert atmosphere .

Spectroscopic Characterization (Hypothetical)

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: The methoxy group could be replaced with sulfonamido or fluoro substituents to improve bioavailability .

-

Prodrug Design: Esterification of the indole nitrogen may enhance solubility and tissue penetration .

Table 3: Hypothetical SAR Analysis

| Substituent Position | Role in Bioactivity | Optimization Potential |

|---|---|---|

| 2-Ph | Enhances hydrophobic interactions | Replace with heteroaryl groups |

| 5-Me | Reduces metabolic degradation | Introduce halogen for polarity |

| 6-OMe | Modulates electronic density | Substitute with -CF₃ for stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume